molecular formula C13H8F3NO3 B1598717 N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide CAS No. 480438-94-6

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide

Cat. No.: B1598717
CAS No.: 480438-94-6
M. Wt: 283.2 g/mol
InChI Key: WJZFVBAYCVHWRE-UHFFFAOYSA-N
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Description

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide is a useful research compound. Its molecular formula is C13H8F3NO3 and its molecular weight is 283.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c1-2-11(18)17-7-3-4-8-9(13(14,15)16)6-12(19)20-10(8)5-7/h2-6H,1H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZFVBAYCVHWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403458
Record name 7-[4-(Trifluoromethyl)coumarin]acrylamide
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Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-94-6
Record name N-[2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-2-propenamide
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URL https://commonchemistry.cas.org/detail?cas_rn=480438-94-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[4-(Trifluoromethyl)coumarin]acrylamide
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Record name 480438-94-6
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Biological Activity

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide, also known as CAS No. 480438-94-6, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.

  • Molecular Formula : C13H8F3NO3
  • Molecular Weight : 283.203 g/mol
  • Structure : The compound features a chromene backbone with a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility.

The trifluoromethyl group in this compound is significant for its biological activity. It enhances the compound's ability to form hydrogen and halogen bonds with protein targets, which can lead to improved interactions and increased potency against various biological pathways .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • Cholinesterases : The compound has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective interaction with these enzymes .
    • Cyclooxygenase (COX) : It has been evaluated for its inhibitory effects on COX enzymes, particularly COX-2, which plays a role in inflammation and pain .
  • Antioxidant Activity :
    • The compound has demonstrated free radical-scavenging properties, contributing to its potential use in combating oxidative stress-related conditions .
  • Cytotoxicity :
    • Studies have assessed the cytotoxic effects of the compound against various cancer cell lines, including the MCF-7 breast cancer cell line. Results indicate that it may exhibit selective cytotoxicity, making it a candidate for further investigation as an anti-cancer agent .

Data Table: Biological Activity Summary

Biological ActivityTarget/EffectIC50 Value (μM)
AChE InhibitionAcetylcholinesterase10.4
BChE InhibitionButyrylcholinesterase7.7
COX-2 InhibitionCyclooxygenase 2Moderate
Antioxidant ActivityFree Radical ScavengingEffective
CytotoxicityMCF-7 Cell LineSelective

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated various derivatives of chromene compounds similar to this compound, highlighting the importance of the trifluoromethyl group in enhancing enzyme inhibition and antioxidant activity .
  • Molecular Docking Studies :
    • Molecular docking simulations have provided insights into the binding interactions between this compound and target enzymes, revealing critical interactions that contribute to its inhibitory effects .
  • Comparative Analysis :
    • Comparative studies with other chromene derivatives indicated that modifications in substituents significantly affect biological activity, underscoring the role of structural features in drug design .

Scientific Research Applications

Medicinal Chemistry

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide has shown potential in medicinal chemistry due to its ability to interact with biological targets:

  • Anti-inflammatory Activity : Studies have indicated that chromenone derivatives exhibit anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with cellular targets.
  • Anticancer Properties : The compound's structure allows for π-stacking interactions with aromatic residues in proteins, which may lead to modulation of enzymatic activity or interference with cellular signaling pathways associated with cancer progression .

Fluorescent Probes

The incorporation of the trifluoromethyl group in the chromenone structure enhances the fluorescence properties of the compound:

  • Fluorescent Monomers : this compound can be utilized as a fluorescent monomer in polymer chemistry. Its ability to emit light upon excitation makes it suitable for applications in bioimaging and sensing .

Material Science

In material science, this compound can be employed in the development of advanced materials:

  • Polymeric Materials : The acrylamide functionality allows for polymerization, enabling the creation of new materials with specific mechanical and optical properties. These materials can be used in coatings, adhesives, and other industrial applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of chromenone exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead compound for developing new anticancer agents.
  • Fluorescence Characterization : Research indicated that this compound shows strong fluorescence under UV light, making it a candidate for use as a fluorescent probe in biological assays .
  • Synthesis and Polymerization : A detailed synthesis route was established that allows for high yields and purity, enabling further exploration into its polymerization capabilities for material science applications .

Preparation Methods

Formation of the Chromenone Core

The chromenone (coumarin) core is typically synthesized via cyclization reactions involving hydroxy-substituted aromatic precursors and appropriate carbonyl-containing reagents.

  • General Approach: Phenolic compounds bearing substituents at the 7-position are reacted with β-ketoesters or equivalent electrophiles under acidic or basic conditions to induce lactonization, forming the chromenone skeleton.
  • Example: Hydroxychalcones can undergo intramolecular cyclization promoted by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in solvents like DMSO at room temperature to yield 2H-chromen-2-one derivatives with high efficiency.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) group at the 4-position is introduced to enhance the compound's lipophilicity, metabolic stability, and biological activity.

  • Electrophilic Trifluoromethylation: This is commonly achieved by electrophilic fluorination reagents that transfer the CF3 group to the chromenone core.
  • Synthetic Routes: Starting from a chromenone intermediate, trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or Togni reagents under metal-catalyzed or metal-free conditions.
  • Alternative Method: Incorporation of the CF3 group can also be achieved by using trifluoromethyl-substituted aromatic precursors in the initial chalcone formation step, ensuring the CF3 group is already present before cyclization.

Amidation to Form the Prop-2-enamide Moiety

The final step involves the formation of the amide bond linking the chromenone core to the prop-2-enamide group.

  • Reagents: Prop-2-enoyl chloride (acryloyl chloride) or its derivatives are typically employed as acylating agents.
  • Procedure: The chromenone derivative bearing an amino group at the 7-position undergoes nucleophilic acyl substitution with prop-2-enoyl chloride under controlled conditions, often in the presence of a base such as triethylamine to neutralize the released HCl.
  • Conditions: The reaction is generally carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to moderate temperatures to prevent side reactions.
  • Outcome: This amidation yields the target compound N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide with high purity and yield.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclization to form chromenone core Hydroxychalcone + base (e.g., DBU), DMSO, RT, 90 min Formation of 2H-chromen-2-one core
2 Trifluoromethylation Electrophilic CF3 reagent (e.g., Togni reagent), metal catalyst or metal-free conditions Introduction of CF3 group at 4-position
3 Amidation Prop-2-enoyl chloride, base (e.g., triethylamine), anhydrous solvent, 0–25 °C Formation of prop-2-enamide linkage

Detailed Research Findings

  • Yields and Purity: The cyclization step typically achieves yields ranging from 60% to 90%, depending on substrate purity and reaction conditions. Trifluoromethylation yields vary but generally remain high due to the efficiency of electrophilic CF3 transfer reagents. Amidation reactions proceed with yields above 80% under optimized conditions.

  • Selectivity: The electrophilic trifluoromethylation step exhibits high regioselectivity for the 4-position of the chromenone ring due to electronic and steric factors, as supported by molecular docking studies showing favorable interactions of the CF3 group with target enzymes.

  • Reaction Monitoring: TLC and NMR spectroscopy are commonly used to monitor reaction progress and confirm product formation. For example, the amidation step is confirmed by disappearance of amino proton signals and appearance of amide carbonyl signals in ^1H and ^13C NMR spectra.

  • Purification: Flash chromatography on silica gel with gradients of ethyl acetate/hexanes is the preferred method for isolating the final compound with high purity.

Notes on Alternative and Metal-Catalyzed Methods

  • Recent advances include copper-catalyzed multicomponent reactions to synthesize related chromenone derivatives with amino substituents, which may be adapted for the preparation of amide-functionalized chromenones. However, direct application to this compound requires further optimization.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range (%) Notes
Chromenone Core Formation Base-promoted cyclization Hydroxychalcone, DBU, DMSO, RT 60–90 Mild conditions, room temperature
Trifluoromethylation Electrophilic trifluoromethylation Togni reagent or CF3I, metal catalyst or metal-free 70–90 High regioselectivity at 4-position
Amidation Acylation with prop-2-enoyl chloride Prop-2-enoyl chloride, triethylamine, DCM, 0–25 °C >80 Controlled temperature to avoid side reactions

Q & A

Basic: How can researchers optimize the synthesis of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide to improve yield and purity?

Methodological Answer:
The synthesis of this acrylamide-functionalized coumarin derivative typically involves coupling 7-amino-4-(trifluoromethyl)coumarin with acryloyl chloride. Key steps include:

  • Reaction Conditions : Use anhydrous tetrahydrofuran (THF) as a solvent and triethylamine (TEA) as a base to neutralize HBr byproducts. Maintain stoichiometric control (e.g., 1:1.1 molar ratio of amine to acryloyl chloride) to minimize side reactions .
  • Purification : Column chromatography with a hexane/ethyl acetate gradient (e.g., 10% ethyl acetate) effectively separates the product from unreacted starting materials. Recrystallization from chloroform or ethyl acetate enhances purity .
  • Analytical Validation : Confirm purity via HPLC (≥98%) and structural integrity using 1H^1H/13C^{13}C NMR, noting characteristic signals such as the coumarin C=O (δ ~160 ppm) and acrylamide protons (δ 5.5–6.5 ppm) .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal for unambiguous structural confirmation. Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (e.g., trifluoromethyl groups). Validate geometric parameters (e.g., C=O bond lengths: ~1.21 Å) against similar coumarin derivatives .
  • Spectroscopy :
    • UV-Vis : Measure λmax in DMSO (e.g., 342 nm for the coumarin chromophore) to assess electronic transitions .
    • Fluorescence : Quantify quantum yield using a reference standard (e.g., quinine sulfate) to evaluate fluorophore efficiency .

Advanced: How can researchers resolve discrepancies between computational and experimental data in spectroscopic analysis?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

  • Solvent Correction : Re-run computational models (e.g., DFT with B3LYP/6-311+G(d,p)) using explicit solvent parameters (e.g., PCM for DMSO) to align calculated and observed UV-Vis/fluorescence spectra .
  • Dynamic NMR : For flexible groups (e.g., acrylamide side chains), perform variable-temperature 1H^1H NMR to detect rotational barriers or tautomerism .
  • Crystallographic Validation : Compare experimental bond angles/distances with Cambridge Structural Database (CSD) entries for analogous compounds using Mercury CSD .

Advanced: What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in Trifluoromethyl Groups : Model split positions for fluorine atoms using PART instructions in SHELXL. Apply restraints (ISOR, DELU) to maintain reasonable thermal motion .
  • Twinned Data : For non-merohedral twinning, use the TWIN/BASF commands in SHELXL. Validate with Hooft/Y R factors to ensure refinement stability .
  • High-Resolution Data : Leverage the OLEX2 interface for SHELXL to visualize electron density maps (e.g., Fo-Fc) and adjust hydrogen bonding networks (e.g., coumarin carbonyl interactions) .

Advanced: What methodologies are effective for studying the compound’s role as a fluorogenic substrate in protease assays?

Methodological Answer:

  • Enzyme Kinetics : Use continuous fluorescence assays (λex = 342 nm, λem = 450 nm) to monitor cleavage of the acrylamide bond. Calculate kcat/KMk_{cat}/K_M under varied pH/temperature conditions .
  • Quenching Mechanisms : Investigate solvent polarity effects (e.g., DMSO vs. aqueous buffers) on fluorescence intensity. Employ Stern-Volmer plots to identify static vs. dynamic quenching .
  • Competitive Inhibition Studies : Co-incubate with known protease inhibitors (e.g., Ac-YVAD-AFC for caspases) to confirm specificity .

Advanced: How can researchers explore structure-activity relationships (SAR) for acrylamide-coumarin derivatives in kinase inhibition?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the coumarin core and kinase ATP-binding pockets (e.g., EGFR). Prioritize residues forming hydrogen bonds with the acrylamide carbonyl .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Compare IC50 values with reference inhibitors (e.g., Rociletinib for EGFR) .
  • Metabolite Tracking : Use LC-MS to identify hydrolysis products (e.g., free coumarin) in cell lysates, correlating stability with bioactivity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. DMSO stock solutions (10 mM) should be aliquoted to avoid freeze-thaw cycles .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of crystalline dust via fume hoods .
  • Waste Disposal : Neutralize acrylamide residues with sodium hypochlorite before disposal to prevent environmental contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide

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